A Technical Guide to the Spectroscopic Properties and Applications of Cy5-N3
A Technical Guide to the Spectroscopic Properties and Applications of Cy5-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent probe Cy5-N3, focusing on its spectral characteristics and its application in bio-orthogonal labeling for advanced imaging and analysis. Cy5-N3 is a bright and photostable cyanine (B1664457) dye functionalized with an azide (B81097) group, making it an invaluable tool for "click chemistry" reactions.
Core Photophysical and Spectroscopic Data
The utility of Cy5-N3 as a fluorescent label is defined by its distinct excitation and emission spectra, high molar extinction coefficient, and respectable quantum yield. These properties make it well-suited for a variety of fluorescence-based detection methods, including microscopy and in vivo imaging. The key spectral properties of Cy5-N3 and its sulfonated, water-soluble counterpart are summarized below.
| Property | Value | References |
| Excitation Maximum (λex) | ~646 nm | [1][2][3][4][5][6][7][8] |
| Emission Maximum (λem) | ~662 nm | [1][2][3][4][5][6][7][8] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1][4][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [1][4][9] |
| Recommended Laser Line | 633 nm or 647 nm | [10] |
| Recommended Filter Set | Suitable for Cy5 | [2] |
Experimental Protocols
Cy5-N3 is primarily utilized in azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This allows for the precise and efficient labeling of biomolecules that have been modified to contain an alkyne group. Both copper-catalyzed (CuAAC) and strain-promoted, copper-free (SPAAC) versions of this reaction are widely used.
Preparation of Stock Solutions
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Cy5-N3 Stock Solution: Dissolve Cy5-N3 in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1–10 mM.[2][3] This stock solution should be stored at -20°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.[2][3]
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.1–10 µM) with an appropriate aqueous buffer such as Phosphate-Buffered Saline (PBS) or HEPES buffer (pH 7.2–7.4).[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol
This method is suitable for labeling alkyne-modified biomolecules in vitro.
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Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-containing biomolecule with Cy5-N3 in an appropriate buffer (e.g., PBS, Tris-HCl, pH 7.4).[2]
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Catalyst Addition: To catalyze the reaction, add a source of Copper(I). This is typically achieved by adding a mixture of a Copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate.[2][3] A copper ligand, for instance, Tris(benzyltriazolylmethyl)amine (TBTA), can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[3][11]
-
Incubation: Incubate the reaction mixture for 30–60 minutes at room temperature with gentle stirring or vortexing.[2]
-
Purification: Remove unreacted dye and catalyst components from the labeled biomolecule using methods such as molecular sieve chromatography (e.g., Sephadex G-25), ultrafiltration, or dialysis.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling Protocol (Copper-Free)
This copper-free click chemistry method is ideal for labeling in live cells or other biological systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, instead of a terminal alkyne.
-
Prepare Biomolecules: Functionalize the target biomolecule with a strained alkyne (e.g., DBCO-modified protein or nucleic acid).[2]
-
Labeling Reaction: Mix the DBCO-functionalized molecule with Cy5-N3 in a suitable buffer (e.g., PBS, pH 7.4).[2]
-
Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature.[2] The reaction proceeds without the need for a catalyst.[10]
-
Washing (for cellular imaging): If labeling live or fixed cells, wash the cells with PBS after incubation to remove any unbound Cy5-N3.[2]
Fluorescence Imaging Applications
-
Cell Imaging: Labeled biomolecules can be introduced to live or fixed cells. After an appropriate incubation period and washing steps to remove background fluorescence, the cells can be visualized using a fluorescence microscope or a confocal microscope equipped with a filter set appropriate for Cy5 (excitation ~646 nm, emission ~662 nm).[2]
-
Tissue Imaging: Tissue sections can be stained with Cy5-N3 labeled probes. Following thorough washing, the tissue can be analyzed with a fluorescence microscope or a whole-slide imaging system.[2]
-
In Vivo Imaging: For animal studies, Cy5-N3 labeled probes can be administered via injection. The distribution and localization of the probe can then be monitored in real-time using a near-infrared (NIR) in vivo imaging system.[2]
Visualizing Workflows and Applications
The following diagrams illustrate the experimental workflows and conceptual applications of Cy5-N3 in biological research.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5-N3 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]
- 5. genetoprotein.com [genetoprotein.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
